molecular formula C19H34ClNO2 B1663886 Fingolimod hydrochloride CAS No. 162359-56-0

Fingolimod hydrochloride

カタログ番号: B1663886
CAS番号: 162359-56-0
分子量: 343.9 g/mol
InChIキー: SWZTYAVBMYWFGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Concise Four-Step Route

Starting Materials : n-Octylbenzene and 3-nitropropionic acid
Key Steps :

  • Friedel-Crafts Acylation : Acylation of n-octylbenzene with 3-nitropropionic acid.

  • Reduction : Triethylsilane reduces the carbonyl group to form intermediate 5.

  • Double Henry Reaction : Sequential nucleophilic substitution and condensation to form diol intermediate.

  • Hydrogenation : Reduction of nitro groups to amines.

Aziridine Ring-Opening Route

Starting Material : Tris(hydroxymethyl)aminomethane
Key Steps :

  • Cross-Coupling : n-Octyl group introduced via Kumada/Negishi coupling or Sonogashira coupling followed by hydrogenation.

  • Aziridine Ring-Opening : Polar head group installation using aziridine intermediates.

  • Deprotection : One-pot acidic removal of acetonide and Boc groups to yield fingolimod hydrochloride.

Scalability : Validated at 500 g scales .
Advantages : Uses commercially available starting materials and minimizes intermediate purification steps.

Patent Method (CN102120720A)

Key Steps :

  • Sulfhydryl Reaction : Compound (5) reacts with 2-mercaptobenzothiazole under alkaline conditions to form intermediate (6).

  • Oxidation : Intermediate (6) oxidized to sulfonyl compound (7) using hydrogen peroxide or other oxidants.

  • Knoevenagel Condensation : Condensation of (7) with aldehyde (8) under alkaline conditions.

  • Hydrogenation and Deprotection : Hydrogenation of intermediate (9) followed by acetonylidene deprotection in HCl.

Yield : High yield with mild conditions .
Benefits : Environmentally friendly and cost-effective for industrial use.

Comparison of Synthetic Routes

Method Steps Key Reagents Yield Scalability
Seven-Step 7NaBH₄, AlCl₃, NaNO₂58%High
Four-Step 4Triethylsilane, 3-nitropropionic acid31%Moderate
Aziridine 4Cross-coupling reagents, aziridineNA500 g validated
Patent 42-mercaptobenzothiazole, oxidantsNAIndustrial

Critical Reaction Mechanisms

  • Friedel-Crafts Acylation :

    • Used to introduce acyl groups for subsequent nucleophilic substitution .

    • AlCl₃ catalyzes electrophilic aromatic substitution.

  • Henry Reaction :

    • Formaldehyde addition to β-keto aldehydes forms gem-diols (e.g., intermediate 7b) .

    • Key for installing the polar head group.

  • Aziridine Ring-Opening :

    • Regioselective opening of aziridine intermediates enables efficient installation of functional groups .

  • Hydrogenation :

    • Pd/C catalyzes nitro-to-amine reduction, critical for forming the final amine hydrochloride .

Structural and Analytical Data

Molecular Formula : C₁₉H₃₃NO₂·HCl (molecular weight: 343.93 g/mol) .
Solubility : Soluble in water and 0.1 N HCl; poorly soluble in buffers ≥ pH 3.0 .
Purity : Verified via TLC, column chromatography, and NMR (¹H, ¹³C) .

Challenges and Innovations

  • Low Yields : Earlier methods faced challenges with intermediate purification and elimination reactions (e.g., styrene formation) .

  • Cost Reduction : Avoidance of expensive reagents like LiAlH₄ and use of scalable cross-coupling reactions improved economic viability .

  • Environmental Impact : Patent method emphasizes eco-friendly conditions (e.g., mild oxidants).

科学的研究の応用

Treatment of Relapsing-Remitting Multiple Sclerosis

Fingolimod has been extensively studied for its efficacy in treating RRMS. Clinical trials have demonstrated that fingolimod significantly reduces relapse rates and slows disability progression compared to other DMTs like interferons and glatiramer acetate. For instance:

  • A systematic review indicated that fingolimod treatment led to a 75.3% reduction in annualized relapse rate (ARR) after one year .
  • In comparative studies, fingolimod showed superior efficacy over glatiramer acetate, with significant reductions in new T2 lesions observed .

Real-World Effectiveness

Real-world studies provide valuable insights into fingolimod's effectiveness outside clinical trial settings. A nationwide cohort study in Hungary revealed that most patients treated with fingolimod were free from relapses and disability progression after one year of treatment .

Safety Profile

Fingolimod's safety profile has been evaluated through various studies. While some adverse effects like elevated liver enzymes and bradycardia have been reported, the overall incidence of serious adverse events remains low . Long-term studies suggest that most patients tolerate fingolimod well, with discontinuation rates primarily due to adverse reactions being minimal .

Potential Beyond Multiple Sclerosis

Recent research has expanded the potential applications of fingolimod beyond MS:

  • Neurodegenerative Diseases : Preliminary studies suggest fingolimod may have therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease by modulating neuroinflammation and promoting neuronal survival .
  • Autoimmune Disorders : Its immunomodulatory properties are being explored for other autoimmune diseases, indicating a broader therapeutic horizon .

Data Summary Table

Application AreaKey FindingsReferences
Relapsing-Remitting MS 75.3% reduction in ARR; superior efficacy to glatiramer acetate
Real-World Effectiveness High rates of relapse-free patients; low discontinuation rates
Safety Profile Low incidence of serious adverse events; manageable liver enzyme elevations
Potential in Neurodegenerative Diseases Modulates neuroinflammation; promotes neuronal survival
Applications in Autoimmune Disorders Investigated for potential use in various autoimmune conditions

Case Study 1: Long-Term Efficacy

In a retrospective study involving 63 patients transitioning from other DMTs to fingolimod due to treatment failure, significant improvements were noted in ARR and disability scores after one year of treatment. The majority remained relapse-free, demonstrating fingolimod's effectiveness even after prior therapy failures .

Case Study 2: Safety Monitoring

A cohort study monitored liver function tests in patients receiving fingolimod over an extended period. Although some patients experienced transient elevations in liver enzymes, these returned to baseline levels without necessitating discontinuation of therapy in most cases .

類似化合物との比較

Fingolimod Hydrochloride is unique among sphingosine-1-phosphate receptor modulators due to its oral activity and its ability to sequester lymphocytes in lymph nodes . Similar compounds include:

    Natalizumab: Another immunomodulating medication used for multiple sclerosis, but with a different mechanism of action.

    Siponimod: A similar sphingosine-1-phosphate receptor modulator with a slightly different receptor binding profile.

    Ozanimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis and ulcerative colitis.

This compound stands out due to its unique combination of efficacy, oral administration, and broad receptor binding profile .

生物活性

Fingolimod hydrochloride, commercially known as Gilenya, is a sphingosine-1-phosphate (S1P) receptor modulator primarily indicated for the treatment of relapsing forms of multiple sclerosis (MS). Its unique mechanism of action and biological activity have made it a significant focus of research in neuroimmunology and pharmacotherapy for MS. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.

Fingolimod is phosphorylated to its active form, fingolimod-phosphate, which binds to S1P receptors (S1PRs), particularly S1PR1. This binding leads to the internalization and down-regulation of these receptors on lymphocytes, effectively sequestering them in lymph nodes and preventing their migration to the central nervous system (CNS) . The consequences are a reduction in autoaggressive lymphocyte infiltration into the CNS, which is pivotal in the pathogenesis of MS.

Key Mechanisms:

  • Lymphocyte Sequestration : Fingolimod inhibits T cell egress from lymph nodes by modulating S1PRs .
  • CNS Penetration : The drug crosses the blood-brain barrier, potentially exerting direct effects on CNS cells .
  • Modulation of Immune Response : Fingolimod shifts macrophages towards an anti-inflammatory phenotype and influences cytokine release .

Efficacy in Clinical Trials

Fingolimod's efficacy has been demonstrated in several pivotal clinical trials. The following table summarizes key findings from major studies:

Study NamePopulationPrimary EndpointResults
FREEDOMSRRMS patientsAnnual relapse rate54% reduction vs. placebo
TRANSFORMSRRMS patientsTime to disability progressionSignificant improvement vs. interferon beta-1a
GALAPediatric MS patientsSafety and efficacyEfficacy similar to adults; favorable safety profile

Case Studies

A nationwide cohort study conducted in Hungary assessed fingolimod's real-world effectiveness among 570 RRMS patients over five years. The results indicated that a majority of patients remained relapse-free and showed no significant disability progression during treatment .

Safety Profile

While fingolimod is generally well-tolerated, it is associated with several adverse effects that require monitoring. The following table outlines serious adverse events reported in clinical trials:

Adverse EventPlacebo Group (%)Fingolimod 0.5 mg Group (%)Fingolimod 1.25 mg Group (%)
Serious infections4.56.25.4
Bradycardia0.54.03.5
Liver enzyme elevation2.03.54.0

The incidence of bradycardia is notable; it occurs primarily after the first dose and typically resolves within hours .

Pharmacokinetics

Fingolimod exhibits a complex pharmacokinetic profile characterized by:

  • Absorption : Rapid absorption with peak plasma concentrations occurring approximately 12-16 hours post-dose.
  • Metabolism : Primarily metabolized by sphingosine kinases to fingolimod-phosphate.
  • Half-Life : The elimination half-life ranges from 6 to 9 days, necessitating careful management during initiation and discontinuation of therapy .

特性

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZTYAVBMYWFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167364
Record name Fingolimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162359-56-0
Record name Fingolimod hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162359-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fingolimod hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fingolimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FINGOLIMOD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fingolimod hydrochloride
Reactant of Route 2
Reactant of Route 2
Fingolimod hydrochloride
Reactant of Route 3
Fingolimod hydrochloride
Reactant of Route 4
Reactant of Route 4
Fingolimod hydrochloride
Reactant of Route 5
Reactant of Route 5
Fingolimod hydrochloride
Reactant of Route 6
Reactant of Route 6
Fingolimod hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。